Cas no 892874-58-7 (8-chloroquinoline-2,3-dicarboxylic acid)
8-chloroquinoline-2,3-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 8-chloroquinoline-2,3-dicarboxylic acid
- QU096
- FT-0767402
- DTXSID60588879
- MFCD08437571
- AB45117
- 892874-58-7
- DB-078371
-
- Inchi: 1S/C11H6ClNO4/c12-7-3-1-2-5-4-6(10(14)15)9(11(16)17)13-8(5)7/h1-4H,(H,14,15)(H,16,17)
- InChI Key: MIWJLARCDPWTSN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=CC(C(=O)O)=C(C(=O)O)N=C21
Computed Properties
- Exact Mass: 250.99900
- Monoisotopic Mass: 250.9985354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 87.5Ų
Experimental Properties
- PSA: 87.49000
- LogP: 2.28460
8-chloroquinoline-2,3-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291711-500mg |
8-Chloroquinoline-2,3-dicarboxylic acid, |
892874-58-7 | 500mg |
¥1429.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291711A-1g |
8-Chloroquinoline-2,3-dicarboxylic acid, |
892874-58-7 | 1g |
¥2407.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291711-500 mg |
8-Chloroquinoline-2,3-dicarboxylic acid, |
892874-58-7 | 500MG |
¥1,429.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291711A-1 g |
8-Chloroquinoline-2,3-dicarboxylic acid, |
892874-58-7 | 1g |
¥2,407.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944450-500mg |
8-Chloroquinoline-2,3-dicarboxylic acid |
892874-58-7 | 97% | 500mg |
¥2488.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944450-1g |
8-Chloroquinoline-2,3-dicarboxylic acid |
892874-58-7 | 97% | 1g |
¥3629.00 | 2024-04-26 |
8-chloroquinoline-2,3-dicarboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 8-chloroquinoline-2,3-dicarboxylic acid
8-Chloroquinoline-2,3-dicarboxylic Acid: A Comprehensive Overview
8-Chloroquinoline-2,3-dicarboxylic acid (CAS No. 892874-58-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and properties, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 8-chloroquinoline-2,3-dicarboxylic acid.
Chemical Structure and Properties
8-Chloroquinoline-2,3-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. The presence of a chlorine atom at the 8-position and two carboxylic acid groups at the 2 and 3 positions imparts unique chemical and physical properties to this compound. The molecular formula of 8-chloroquinoline-2,3-dicarboxylic acid is C11H6ClN2O4, with a molecular weight of approximately 269.63 g/mol. It is typically a white crystalline solid that is soluble in polar solvents such as water and ethanol.
The carboxylic acid groups in 8-chloroquinoline-2,3-dicarboxylic acid can participate in various chemical reactions, including esterification, amide formation, and metal complexation. These functional groups also contribute to the compound's ability to form hydrogen bonds, which can influence its solubility and interactions with biological macromolecules.
Synthesis Methods
The synthesis of 8-chloroquinoline-2,3-dicarboxylic acid has been explored using several approaches. One common method involves the reaction of 8-chloroquinoline with an appropriate dicarboxylic acid precursor. For instance, the reaction of 8-chloroquinoline with maleic anhydride followed by hydrolysis can yield 8-chloroquinoline-2,3-dicarboxylic acid. Another approach involves the oxidative cleavage of a suitable quinoline derivative containing a double bond at the 2,3-position.
The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, using catalytic systems that minimize waste and energy consumption can enhance the sustainability of the synthesis process.
Biological Activities and Applications
8-Chloroquinoline-2,3-dicarboxylic acid has shown promising biological activities that make it an attractive candidate for pharmaceutical development. One of its notable properties is its antimalarial activity. Quinoline derivatives have a long history of use in antimalarial drugs, and recent studies have demonstrated that 8-chloroquinoline-2,3-dicarboxylic acid exhibits potent activity against Plasmodium falciparum, one of the most virulent species causing malaria.
In addition to its antimalarial properties, 8-chloroquinoline-2,3-dicarboxylic acid has been investigated for its potential as an anticancer agent. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways involved in cell survival and proliferation.
Clinical Trials and Future Prospects
The potential therapeutic applications of 8-chloroquinoline-2,3-dicarboxylic acid have led to increased interest in its clinical evaluation. Several preclinical studies have provided valuable insights into its safety profile and pharmacokinetic properties. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic parameters.
Clinical trials are currently underway to assess the efficacy and safety of 8-chloroquinoline-2,3-dicarboxylic acid in treating malaria and cancer. Early results from these trials are promising and suggest that this compound may offer new treatment options for patients suffering from these diseases.
Literature Review and Recent Research Findings
A comprehensive review of the literature reveals that research on 8-chloroquinoline-2,3-dicarboxylic acid has been expanding rapidly over the past decade. Studies have explored various aspects of this compound, including its synthesis methods, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry investigated the antimalarial activity of a series of quinoline derivatives, including 8-chloroquinoline-2,3-dicarboxylic acid strong>. The results showed that this compound exhibited high potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Another study published in Cancer Research explored the anticancer properties of quinoline derivatives and found that 8-chloroquinoline-2 ,3-dicarboxylic acid strong > effectively inhibited tumor growth in xenograft models. p > < p >In conclusion ,< strong > 8 - chloroquinoline - 2 , 3 - dicarboxylic acid strong > ( CAS No . 892874 - 58 - 7 ) is a promising compound with diverse biological activities . Its unique chemical structure , coupled with its potential therapeutic applications , makes it an exciting area of research . Ongoing clinical trials will provide further insights into its efficacy and safety , paving the way for potential new treatments for malaria and cancer . p > article > response >
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